

Allosteric Inhibition of SHP2 by Migoprotafib: A Technical Guide

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Compound of Interest

Compound Name: Migoprotafib

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This in-depth technical guide explores the core mechanism of the allosteric inhibition of Src homology-2 domain-containing phosphatase 2 (SHP2) by **Migoprotafib** (also known as GDC-1971 and RLY-1971). **Migoprotafib** is a potent, selective, and orally bioavailable small molecule that has demonstrated significant anti-proliferative and anti-tumor activity in preclinical and clinical settings.^{[1][2]} This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways involved in the therapeutic action of **Migoprotafib**.

Core Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.^[3] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, leading to auto-inhibition.^[4] **Migoprotafib** is an allosteric inhibitor that stabilizes this closed, auto-inhibited conformation of SHP2.^{[1][2]} By binding to a previously undisclosed allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains, **Migoprotafib** locks the enzyme in its inactive state, thereby preventing its catalytic activity.^{[3][5][6]} This mode of action effectively shuts down the SHP2-mediated signaling cascade that is hyperactivated in various cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the inhibitory activity of **Migoprotafib** against SHP2.

Table 1: In Vitro Inhibitory Activity of **Migoprotafib**

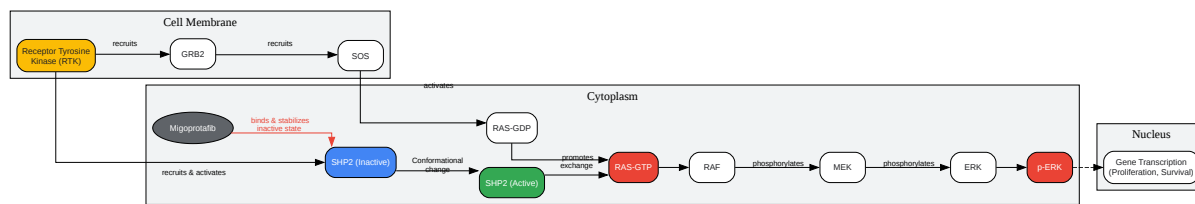
Assay Type	Metric	Value	Cell Line/Conditions
Biochemical Assay	IC50	94 nM	Fluorescence-based phosphatase assay with bicyclo[4.1.0]heptane analogue.[7]
Cellular Assay	IC50	Not explicitly quantified in the provided search results.	KYSE520 cells (inhibition of pERK signaling).[7]

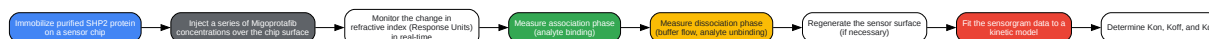
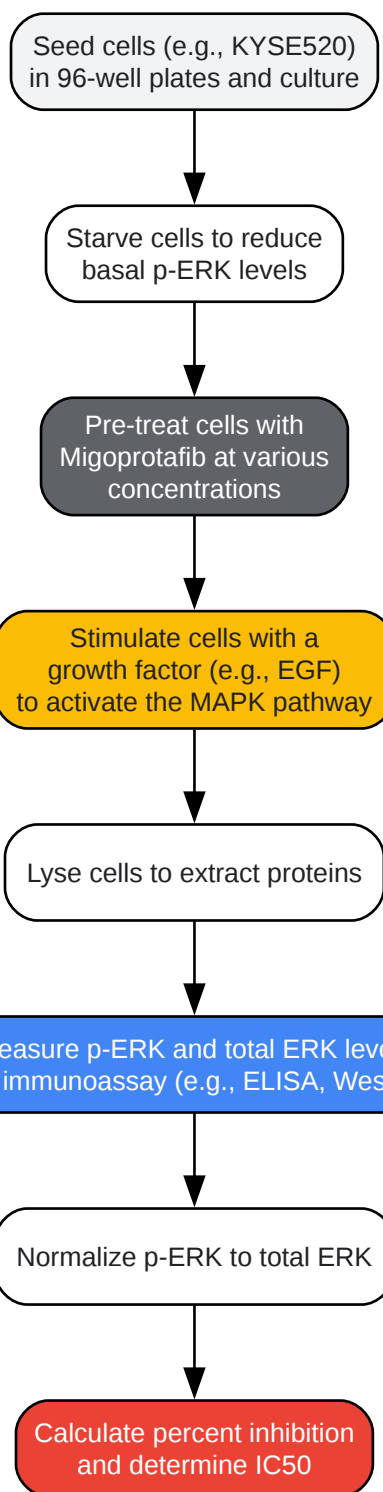
Table 2: In Vivo Antitumor Efficacy of **Migoprotafib**

Xenograft Model	Dosage	Effect
RIT1 Xenograft Mouse Model	60 mg/kg, p.o. for 28 days	Inhibition of tumor growth.[8]
KRAS G12C-mutant NSCLC	Dose-dependent	Antitumor efficacy.[1]
ALK fusion-positive NSCLC	Dose-dependent	Antitumor efficacy.[1]
EGFR-amplified esophageal squamous cell carcinoma	Dose-dependent	Antitumor efficacy.[1]

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of allosteric inhibition by **Migoprotafib**.





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